n-(2-Cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-1-methyl-4,5,6,7-tetrahydro-1h-1,2,3-benzotriazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “n-(2-Cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-1-methyl-4,5,6,7-tetrahydro-1h-1,2,3-benzotriazole-6-carboxamide” is a complex organic molecule that features a cyano group, a tetrahydronaphthalene ring, a methyl group, and a benzotriazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “n-(2-Cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-1-methyl-4,5,6,7-tetrahydro-1h-1,2,3-benzotriazole-6-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Tetrahydronaphthalene Ring: This can be achieved through cyclization reactions starting from suitable precursors.
Introduction of the Cyano Group: This step often involves nucleophilic substitution reactions using cyanide sources.
Formation of the Benzotriazole Moiety: This can be synthesized through cyclization reactions involving hydrazine derivatives and carboxylic acids.
Coupling Reactions: The final step involves coupling the tetrahydronaphthalene and benzotriazole moieties under specific conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydronaphthalene ring.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The benzotriazole moiety may participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Oxidation Products: May include ketones or carboxylic acids.
Reduction Products: May include primary amines.
Substitution Products: May include various substituted benzotriazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Materials Science:
Biology and Medicine
Pharmacology: Potential use as a drug candidate due to its complex structure and functional groups.
Biochemistry: May be used in studies involving enzyme inhibition or receptor binding.
Industry
Polymer Science: Potential use in the synthesis of polymers with specific properties.
Electronics: Possible applications in the development of organic electronic materials.
Mechanism of Action
The mechanism by which “n-(2-Cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-1-methyl-4,5,6,7-tetrahydro-1h-1,2,3-benzotriazole-6-carboxamide” exerts its effects would depend on its specific application. For example:
Pharmacological Action: It may interact with specific receptors or enzymes, inhibiting or activating their function.
Catalytic Action: It may act as a ligand, coordinating with metal centers to facilitate catalytic reactions.
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: Compounds with similar tetrahydronaphthalene structures.
Benzotriazole Derivatives: Compounds with similar benzotriazole moieties.
Uniqueness
Structural Complexity: The combination of the cyano group, tetrahydronaphthalene ring, and benzotriazole moiety makes this compound unique.
Functional Diversity:
Properties
IUPAC Name |
N-(2-cyano-3,4-dihydro-1H-naphthalen-2-yl)-3-methyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-24-17-10-14(6-7-16(17)22-23-24)18(25)21-19(12-20)9-8-13-4-2-3-5-15(13)11-19/h2-5,14H,6-11H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGUPWWOOOCZSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC(C2)C(=O)NC3(CCC4=CC=CC=C4C3)C#N)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.